molecular formula C17H22N2O4S B2793937 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2097859-57-7

4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No. B2793937
CAS RN: 2097859-57-7
M. Wt: 350.43
InChI Key: CNOCZPSIVLIUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule. It contains several functional groups including a piperidine ring, a morpholine ring, a thiophene ring, and a propanoyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Antinociceptive Activity

This compound has shown significant antinociceptive activity in mouse models of tonic and neuropathic pain . This means it can potentially be used to alleviate pain in various conditions.

Antiallodynic Activity

The compound has also demonstrated antiallodynic properties in the model of oxaliplatin-induced peripheral neuropathy . This suggests it could be used to treat allodynia, a type of pain where non-painful stimuli can cause a painful response.

Treatment of Neuropathic Pain

It has been found to attenuate tactile allodynia in the model of diabetic streptozotocin-induced peripheral neuropathy . This indicates its potential use in the treatment of neuropathic pain, a complex, chronic pain state that usually is accompanied by tissue injury.

Anticonvulsant Activity

The compound has shown promising results as an anticonvulsant . It was found to have a higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the maximal electroshock (MES) test, and the 6 Hz test .

Analgesic Effect

The compound has been evaluated for its analgesic effect in the hot plate test and writhing tests . This suggests it could be used as a pain reliever in various conditions.

Inhibition of Voltage-Gated Sodium and Calcium Channels

In vitro studies of the compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This suggests it could be used in the treatment of conditions related to these channels.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are used in pharmaceuticals, so if this compound is a drug, its mechanism of action would likely involve interaction with biological targets .

properties

IUPAC Name

4-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-12-6-9-24-14(12)2-3-15(20)18-7-4-13(5-8-18)19-16(21)10-23-11-17(19)22/h6,9,13H,2-5,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCZPSIVLIUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.